molecular formula C8H7NO4S B2388329 3-(methylsulfonyl)-1,3-benzoxazol-2(3H)-one CAS No. 443917-67-7

3-(methylsulfonyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B2388329
CAS No.: 443917-67-7
M. Wt: 213.21
InChI Key: DYWDWOZNSJIOCF-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(methylsulfonyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(methylsulfonyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research, including:

Comparison with Similar Compounds

3-(methylsulfonyl)-1,3-benzoxazol-2(3H)-one can be compared with other similar compounds, such as:

    Benzoxazole: A parent compound with a similar structure but lacking the methylsulfonyl group.

    2-Methylbenzoxazole: A derivative with a methyl group at the 2-position instead of the methylsulfonyl group.

    Sulfonylbenzoxazole: A compound with a sulfonyl group attached to the benzoxazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

3-methylsulfonyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-14(11,12)9-6-4-2-3-5-7(6)13-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWDWOZNSJIOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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